5,7-Dichloro-2-methyl-2,3-dihydro-1-benzofuran
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Overview
Description
5,7-Dichloro-2,3-dihydro-2-methylbenzofuran is a chemical compound with the molecular formula C9H8Cl2O and a molecular weight of 203.07 g/mol . This compound is a derivative of benzofuran, characterized by the presence of two chlorine atoms at the 5 and 7 positions, and a methyl group at the 2 position of the dihydrobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2,3-dihydro-2-methylbenzofuran typically involves the chlorination of 2,3-dihydro-2-methylbenzofuran. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5 and 7 positions. Common reagents used in this process include chlorine gas or other chlorinating agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
In an industrial setting, the production of 5,7-Dichloro-2,3-dihydro-2-methylbenzofuran may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-2,3-dihydro-2-methylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives or removal of chlorine atoms.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
5,7-Dichloro-2,3-dihydro-2-methylbenzofuran has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2,3-dihydro-2-methylbenzofuran involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichlorobenzofuran: Lacks the dihydro and methyl groups, which may result in different chemical and biological properties.
2,3-Dihydro-2-methylbenzofuran: Lacks the chlorine atoms, which can affect its reactivity and applications.
5,7-Dichloro-2-methylbenzofuran: Lacks the dihydro group, leading to differences in stability and reactivity.
Uniqueness
This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
54932-85-3 |
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Molecular Formula |
C9H8Cl2O |
Molecular Weight |
203.06 g/mol |
IUPAC Name |
5,7-dichloro-2-methyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C9H8Cl2O/c1-5-2-6-3-7(10)4-8(11)9(6)12-5/h3-5H,2H2,1H3 |
InChI Key |
RGCDCSWQVYSKMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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